molecular formula C30H24O12 B192183 Proanthocyanidin A2 CAS No. 41743-41-3

Proanthocyanidin A2

Cat. No. B192183
CAS RN: 41743-41-3
M. Wt: 576.5 g/mol
InChI Key: NSEWTSAADLNHNH-LSBOWGMISA-N
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Description

Proanthocyanidin A2 is an A-type proanthocyanidin found in various fruits and plants . It is a dimer of procyanidin, consisting of epicatechin subunits .


Synthesis Analysis

The synthesis of Proanthocyanidin A2 involves the formation of a coupled product between an open chain C-ring C-4 hydroxyethoxy analogue of either (+)-catechin or (−)-epicatechin with 5,7,3′,3′-tetra-O-benzyl-(+)-catechin/- (−)-epicatechin in the presence of bentonite clay K-10 . The benzyl protecting groups are removed under mild catalytic hydrogenation conditions to form the desired A-type compound in situ as a mixture of diastereomers via ketal/oxonium ion/carbonium ion formation .


Chemical Reactions Analysis

The chemical reaction that allows the bathochromic shift of Proanthocyanidins from 260 to 640 nm is not well known . It is hypothesized that in an acidic environment the aldehyde group of the DMAC molecule is protonated, leading to the formation of a highly reactive carbocation .


Physical And Chemical Properties Analysis

Proanthocyanidin A2 is a colorless crystalline solid with a bitter taste . It is soluble in water, ethanol, and ether solvents, but insoluble in inorganic acids and organic solvents .

Scientific Research Applications

Liquid Chromatography and Mass Spectrometry Analysis

  • Field : Analytical Chemistry
  • Application : Proanthocyanidins (PAC), including Proanthocyanidin A2, are an important and widely spread class of natural products with various bioactivities. The analytical evaluation of oligomeric and polymeric proanthocyanidins in complex extracts is still challenging, due to the complexity of structures .
  • Methods : Techniques in the field of chromatography and mass spectrometry have been improved and offer exciting possibilities for a deeper insight into plant secondary metabolism . Innovative LC–MS and MALDI-TOF methods, innovative strategies for advanced processing of LC-HRMS data (van Krevelen plots, Kendrick Mass Defect Analysis), MS/MS fragmentation, and newest two-dimensional LC×LC (Offline, Online, Stop-flow-2D) chromatography

Antioxidant Properties

  • Field : Biochemistry

Anti-inflammatory Properties

  • Field : Pharmacology
  • Application : Proanthocyanidin A2 has been shown to have anti-inflammatory properties. It can ameliorate inflammation, which improved symptoms of gastritis by activating antioxidant enzymes (superoxide dismutase, SOD) .

Safety And Hazards

Proanthocyanidin A2 may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(1R,5R,6R,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26-,27-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEWTSAADLNHNH-LSBOWGMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904175
Record name Proanthocyanidin A2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Proanthocyanidin A2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037655
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Procyanidin A2

CAS RN

41743-41-3
Record name Proanthocyanidin A2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proanthocyanidin A2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROCYANIDIN A2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQN6668Q4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Proanthocyanidin A2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037655
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

300 °C
Record name Proanthocyanidin A2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037655
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
780
Citations
D Jacques, E Haslam, GR Bedford… - Journal of the Chemical …, 1974 - pubs.rsc.org
… acidcatalysed degradation of proanthocyanidin-A2 gave (-)… (1) and (7) for proanthocyanidin-A2 was made by 13C nmr … 13C nmr analysis of proanthocyanidin-A2 has been published.…
Number of citations: 112 pubs.rsc.org
JL Koerner, VL Hsu, J Lee, JA Kennedy - Journal of Chromatography A, 2009 - Elsevier
This article summarizes the development of an analytical method for the determination of proanthocyanidin (PAC) A2 in phenolic polymer isolates following acid-catalyzed degradation …
Number of citations: 61 www.sciencedirect.com
J Lee - Journal of Functional Foods, 2013 - Elsevier
… , proanthocyanidin A2 … Proanthocyanidin A2 is the focus of this paper, since potential health benefits consuming cranberry products have, so far, been linked to proanthocyanidin A2 (…
Number of citations: 40 www.sciencedirect.com
D Jacques, E Haslam, GR Bedford… - Journal of the Chemical …, 1973 - pubs.rsc.org
… The spectrum of the proanthocyanidin A2 showed several similarities to that of the … ppm and 105.5-94.6 ppm which contained for proanthocyanidin A2, resonances due to five and seven …
Number of citations: 18 pubs.rsc.org
L Gallina, F Dal Pozzo, V Galligioni, E Bombardelli… - Antiviral Research, 2011 - Elsevier
… In this study, we evaluated the in vitro antiviral activity against CDV of proanthocyanidin A2 (PA2), a phenolic dimer belonging to the class of condensed tannins present in plants. Our …
Number of citations: 55 www.sciencedirect.com
M Zhang, Q Wu, Y Chen, M Duan, G Tian, X Deng… - PLoS …, 2018 - journals.plos.org
… Proanthocyanidin A2 (PA2) belongs to the family of tea polyphenols, which have been reported to exhibit a range of biological activities including anti-oxidative, cardio-protective, anti-…
Number of citations: 32 journals.plos.org
L Zhang, J Shao, Y Zhou, H Chen, H Qi, Y Wang… - Biomedicine & …, 2018 - Elsevier
Proanthocyanidin A2 (PA2), one of A-type proanthocyanidins, has been shown to harbor a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-…
Number of citations: 36 www.sciencedirect.com
WC Lu, WT Huang, A Kumaran, CT Ho… - Journal of agricultural …, 2011 - ACS Publications
… In the present study, it was observed that proanthocyanidin A2 (PA2) was relatively more stable in acidic condition than in weak alkaline condition. PA2 was also quite unstable in basal-…
Number of citations: 19 pubs.acs.org
JL Koerner - 2010 - ir.library.oregonstate.edu
Proanthocyanidins (PACs) containing A-type linkages, like those found in cranberry, have been implicated as beneficial phenolic compounds in human health, but much research is still …
Number of citations: 3 ir.library.oregonstate.edu
Y Xiao, X Li, L Wang, M Hu, Y Liu - Autoimmunity, 2023 - Taylor & Francis
Liver fibrosis is the pathological process of chronic liver diseases induced by hepatic stellate cells. Proanthocyanidin A2 (PA2) has multiple pharmacological activities. In this study, we …
Number of citations: 1 www.tandfonline.com

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